molecular formula C7H13N B13542948 6-Methyl-3-azabicyclo[3.2.0]heptane

6-Methyl-3-azabicyclo[3.2.0]heptane

Cat. No.: B13542948
M. Wt: 111.18 g/mol
InChI Key: QDGXELOERUPVID-UHFFFAOYSA-N
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Description

6-Methyl-3-azabicyclo[320]heptane is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then undergo further reactions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as ruthenium (II), can facilitate the cyclopropanation of alpha-diazoacetates, leading to the formation of the bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic structure.

Scientific Research Applications

6-Methyl-3-azabicyclo[3.2.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-azabicyclo[320]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

6-methyl-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C7H13N/c1-5-2-6-3-8-4-7(5)6/h5-8H,2-4H2,1H3

InChI Key

QDGXELOERUPVID-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C1CNC2

Origin of Product

United States

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